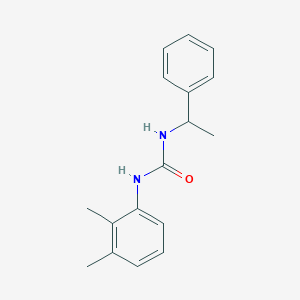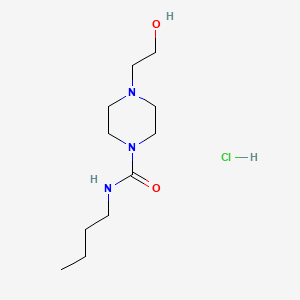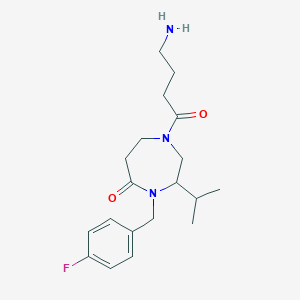
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea, also known as DMPU, is a chemical compound that has gained popularity in scientific research due to its unique properties. DMPU is a polar aprotic solvent, which means it has the ability to dissolve a wide range of organic and inorganic compounds. This property has made DMPU an important tool in organic synthesis and has led to its use in various scientific applications.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea is not fully understood, but it is believed to act as a Lewis base. This means that it can donate a pair of electrons to an electrophile, which allows for the formation of a new bond. This property is what makes this compound an effective solvent for a wide range of reactions.
Biochemical and Physiological Effects:
While this compound is primarily used in organic synthesis, it has also been shown to have some biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain cancer cells and can also act as an anti-inflammatory agent. However, further research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea in lab experiments is its ability to dissolve a wide range of compounds. This makes it an ideal solvent for organic synthesis and allows for the synthesis of complex molecules. However, this compound can be expensive and may not be readily available in all labs. Additionally, it has been shown to be toxic to certain organisms, which may limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research involving N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea. One area of interest is the development of new synthetic methods using this compound as a solvent. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is potential for the development of new drugs based on the properties of this compound. Overall, this compound is a promising compound with numerous applications in scientific research.
Synthesemethoden
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea can be synthesized through the reaction of 2,3-dimethylaniline and phenethyl isocyanate. The reaction is typically carried out in a solvent such as toluene or chloroform and requires the use of a catalyst such as triethylamine. The resulting product is then purified through various techniques such as distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea has found numerous applications in scientific research. One of its primary uses is as a solvent in organic synthesis. This compound has been shown to be an effective solvent for a wide range of reactions, including Grignard reactions, aldol condensations, and Wittig reactions. Its ability to dissolve a wide range of compounds has made it an important tool in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-8-7-11-16(13(12)2)19-17(20)18-14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWFYBQAFHADQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-bromobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5321224.png)
![N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5321230.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5321240.png)
![N-(2-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5321246.png)
![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5321261.png)


![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5321288.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)
![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)
![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)